1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride
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Overview
Description
1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride is a synthetic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of cyclic azomethine ylides in asymmetric 1,3-dipolar cycloadditions . Industrial production methods often rely on the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Chemical Reactions Analysis
1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the chlorine and methyl groups.
2-Azabicyclo[3.2.1]octane: Another related compound with a different substitution pattern on the bicyclic scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92244-62-7 |
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Molecular Formula |
C11H21Cl2N |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
1-chloro-3,5,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octane;chloride |
InChI |
InChI=1S/C11H20ClN.ClH/c1-9(2)10(3)5-6-11(9,12)8-13(4)7-10;/h5-8H2,1-4H3;1H |
InChI Key |
KYZYJKXTPYERDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C[NH+](C2)C)Cl)C)C.[Cl-] |
Origin of Product |
United States |
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